2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound that features a complex structure incorporating a pyrimidine ring, a pyrrolidine ring, and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is the kappa opioid receptor (KOR). This receptor is a type of opioid receptor that binds to opioid-like compounds in the brain . The KOR plays a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This action can result in changes in pain perception, mood, and other physiological functions .
Biochemical Pathways
The compound’s action on the KOR can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are chemicals that transmit signals in the brain. By blocking the KOR, this compound can alter the levels of certain neurotransmitters, leading to changes in pain perception, mood, and other physiological functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and neuronal activity. By blocking the KOR, the compound can alter the activity of neurons and the levels of neurotransmitters, leading to changes in pain perception, mood, and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrrolidine.
Attachment of the Benzamide Group: The final step involves coupling the pyrimidine-pyrrolidine intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide: can be compared with other pyrimidine-based compounds such as:
Uniqueness
The unique combination of the pyrimidine, pyrrolidine, and benzamide groups in this compound provides a distinct pharmacophore that can interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.
This detailed overview highlights the synthetic routes, chemical reactions, applications, and unique features of this compound, showcasing its potential in various scientific fields
Properties
IUPAC Name |
2-methyl-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-7-3-4-8-16(14)19(25)21-10-9-20-17-13-18(23-15(2)22-17)24-11-5-6-12-24/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQVEPJYEWWXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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